

Comprehensive Analytical Characterization of Methyl 2-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-methylthiazole-5-carboxylate

Cat. No.: B1321803

[Get Quote](#)

Introduction and Significance

Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring functionalized with both a methyl and a methyl carboxylate group.^{[1][2]} This specific arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex, biologically active molecules, including antimicrobial and antitumor agents.^[1] Its applications also extend to the development of corrosion inhibitors and as a stabilizing agent for proteins.^[1] Given its role as a critical starting material, a comprehensive analytical characterization is essential to ensure the integrity of downstream applications and the reproducibility of scientific findings. This guide outlines the synergistic use of spectroscopic and chromatographic techniques to provide an unambiguous profile of the molecule.

Physicochemical Properties Summary

A foundational understanding of the molecule's physical and chemical properties is crucial for selecting appropriate analytical conditions, such as solvent choice and chromatographic parameters.

Property	Value	Source
IUPAC Name	methyl 2-methyl-1,3-thiazole-5-carboxylate	PubChem[2]
Molecular Formula	C ₆ H ₇ NO ₂ S	PubChem[2]
Molecular Weight	157.19 g/mol	PubChem[2]
Exact Mass	157.01974964 Da	PubChem[2]
CAS Number	53233-90-2	PubChem[2]
Topological Polar Surface Area	67.4 Å ²	PubChem[2]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for the *de novo* structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by mapping the distinct chemical environments of each nucleus. For **Methyl 2-methylthiazole-5-carboxylate**, ¹H NMR will confirm the presence and connectivity of the different methyl groups and the lone aromatic proton, while ¹³C NMR will identify all six unique carbon atoms in the structure.

Protocol: ¹H and ¹³C NMR Analysis

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Methyl 2-methylthiazole-5-carboxylate**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (for a 400 MHz Spectrometer):
 - ¹H NMR:

- Pulse Program: Standard single pulse (zg30).
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-32.
- Relaxation Delay (d1): 2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single pulse (zgpg30).
 - Spectral Width: -10 to 220 ppm.
 - Number of Scans: 1024-2048.
 - Relaxation Delay (d1): 2 seconds.
- Data Processing and Interpretation:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate the peaks in the ^1H spectrum to determine the relative proton ratios.
 - Analyze the chemical shifts (δ) and coupling patterns to assign signals to the specific protons and carbons of the molecule.

Expected Spectral Data

The following tables summarize the anticipated chemical shifts based on the molecular structure and data from similar thiazole derivatives.[3][4][5]

Table: Expected ^1H NMR Chemical Shifts (CDCl_3 , 400 MHz)

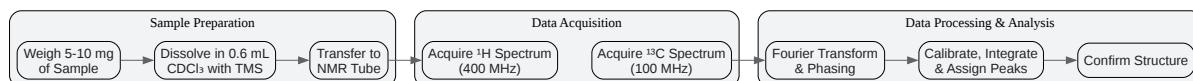
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.10	Singlet (s)	1H	Thiazole C4-H
~3.85	Singlet (s)	3H	Ester (-OCH ₃)

| ~2.75 | Singlet (s) | 3H | Thiazole C2-CH₃ |

Table: Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~165.0	Thiazole C2
~162.0	Ester Carbonyl (C=O)
~145.0	Thiazole C4
~125.0	Thiazole C5
~52.0	Ester (-OCH ₃)

| ~19.0 | Thiazole C2-CH₃ |



[Click to download full resolution via product page](#)

Workflow for NMR-based structural elucidation.

Functional Group Identification with Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the functional groups within a molecule. The principle is that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its vibrational modes. For **Methyl 2-methylthiazole-5-carboxylate**, IR is essential to confirm the presence of the ester carbonyl (C=O) group and the characteristic vibrations of the thiazole ring (C=N, C-S).^[6]

Protocol: Attenuated Total Reflectance (ATR) IR Analysis

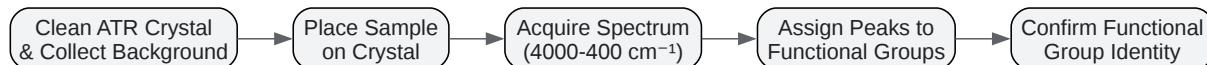
- Sample Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Scan Range: 4000 cm^{-1} to 400 cm^{-1} .
 - Number of Scans: 16-32.
 - Resolution: 4 cm^{-1} .
- Data Processing and Interpretation:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands and assign them to their corresponding functional groups.

Expected Spectral Data

Table: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium-Weak	Aromatic C-H stretch (thiazole ring)
2950-2850	Medium-Weak	Aliphatic C-H stretch (methyl groups)
~1720	Strong	C=O stretch (ester carbonyl)
~1550	Medium	C=N stretch (thiazole ring)
1250-1100	Strong	C-O stretch (ester)

| ~700-600 | Medium-Weak | C-S stretch |



[Click to download full resolution via product page](#)

Workflow for functional group analysis by IR spectroscopy.

Molecular Weight and Purity Confirmation by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy. It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass measurement. This technique serves as a final, definitive check on the compound's identity.

Protocol: LC-MS Analysis with Electrospray Ionization (ESI)

- Sample Preparation:
 - Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent compatible with the HPLC mobile phase, such as methanol or acetonitrile.
 - Filter the solution through a 0.22 µm syringe filter to remove any particulates.
- Instrument Parameters (LC-MS):
 - LC System (for sample introduction):
 - Column: A short C18 column (e.g., 50 mm x 2.1 mm).
 - Mobile Phase: Isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.
 - Flow Rate: 0.2 mL/min.
 - MS System (ESI source):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 120-150 °C.
- Data Processing and Interpretation:
 - Examine the mass spectrum for the molecular ion peak. In ESI+ mode, this will typically be the protonated molecule $[M+H]^+$.
 - Calculate the expected m/z for $[M+H]^+$ ($157.0197 + 1.0078 = 158.0275$).

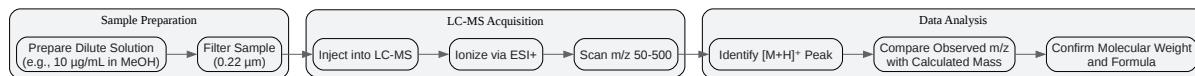
- Compare the observed m/z with the calculated value. For HRMS, the mass accuracy should be within 5 ppm.
- Analyze for potential fragments or adducts (e.g., $[M+Na]^+$) to gain further structural confidence.

Expected Spectral Data

Table: Expected m/z Peaks in ESI+ Mass Spectrum

Observed m/z	Ion Species	Calculated m/z	Interpretation
~158.0275	$[M+H]^+$	158.0275	Protonated molecular ion

| ~180.0094 | $[M+Na]^+$ | 180.0094 | Sodium adduct |



[Click to download full resolution via product page](#)

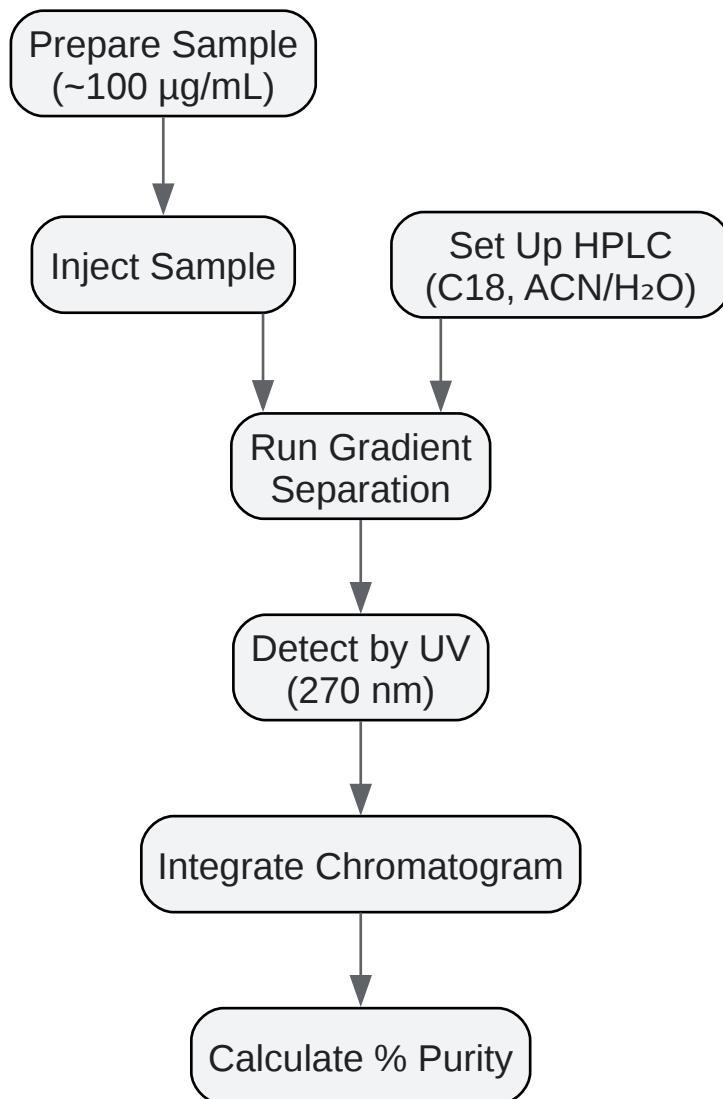
Workflow for molecular weight determination by LC-MS.

Purity Assessment by Chromatography

Expertise & Experience: Chromatography is the gold standard for assessing the purity of a chemical compound. It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a non-volatile compound like **Methyl 2-methylthiazole-5-carboxylate**, High-Performance Liquid Chromatography (HPLC) is the method of choice. Gas Chromatography (GC) can also be employed if the compound exhibits sufficient volatility and thermal stability. A pure compound should ideally yield a single, sharp, symmetrical peak.

Protocol: Reversed-Phase HPLC (RP-HPLC)

- Sample Preparation:
 - Prepare a stock solution of the sample at 1 mg/mL in acetonitrile or methanol.
 - Create a working solution by diluting the stock to ~100 µg/mL with the mobile phase.
 - Filter the working solution through a 0.22 µm syringe filter.
- Instrument Parameters:
 - HPLC System:
 - Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
 - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
 - Mobile Phase B: Acetonitrile with 0.1% TFA.
 - Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 µL.
 - Detector: UV-Vis Diode Array Detector (DAD), monitoring at 270 nm.
- Data Processing and Interpretation:
 - Integrate the area of all peaks in the resulting chromatogram.
 - Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
 - A purity level of >98% is typically required for high-quality starting materials.



[Click to download full resolution via product page](#)

Workflow for purity analysis by HPLC.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of **Methyl 2-methylthiazole-5-carboxylate** requires the integration of data from multiple analytical techniques. NMR spectroscopy provides the definitive structural blueprint, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and formula, and HPLC quantifies its purity. By following the protocols outlined in this guide, researchers can confidently establish the

identity, structure, and purity of their material, ensuring the validity and success of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]
- 2. Methyl 2-methyl-1,3-thiazole-5-carboxylate | C6H7NO2S | CID 21427465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylthiazole(3581-87-1) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comprehensive Analytical Characterization of Methyl 2-methylthiazole-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1321803#analytical-techniques-for-characterizing-methyl-2-methylthiazole-5-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com